3-Deazaguanosine (also known as 6-amino-1-beta-D-ribofuranosylimidazo-[4.5-C]pyridin-4(5H)-one) is a synthetic guanine analog. [] It is a nucleoside, meaning it is comprised of a nitrogenous base (3-deazaguanine) linked to a five-carbon sugar (ribose). [] 3-Deazaguanosine is primarily employed in scientific research for its ability to interfere with various cellular processes, notably purine metabolism and DNA/RNA synthesis. [] This compound is particularly interesting because it can be metabolized to its active form, 3-deazaguanosine triphosphate, even in cells lacking the typical enzyme responsible for guanine analog activation, hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [, ] This unique characteristic makes it a valuable tool for investigating metabolic pathways and enzyme functions in different cell types.
3-Deazaguanosine can be synthesized through several methods. One approach utilizes methyl 5(4)-(cyanomethyl) imidazole-4(5)-carboxylate as a precursor, reacting it with hydrazine to produce 3-deazaguanosine. [] Another method involves a novel electrophilic fluorination of 5-(cyanomethyl)imidazole-4-carboxylate nucleosides, leading to the synthesis of 3-fluoro-3-deazaguanosine analogs. [] Other synthesis strategies involve lithiation of an imidazole nucleoside at the C-5 position, starting from uridine, [] and utilizing a 1,3-dipolar cycloaddition reaction to create a key intermediate for 8-aza-3-deazaguanosine synthesis. [, ] A large-scale synthesis method starting from inosine via a 5‐ethynyl‐1‐β‐D‐ribofuranosylimidazole‐4‐carboxamide (EICAR) derivative has also been reported. [] These varied synthesis pathways provide flexibility in producing 3-deazaguanosine and its various analogs for research purposes.
3-Deazaguanosine is known to undergo several key chemical reactions. One significant reaction is its phosphorylation by nicotinamide ribonucleoside kinase, forming 3-deazaguanosine monophosphate and subsequently the triphosphate derivative. [, , ] Another important reaction involves bacterial alkaline phosphatase, which dephosphorylates 3-deazaguanosine triphosphate, resulting in the formation of 3-deazaguanosine. [] These reactions are crucial for understanding the metabolic pathways and biological activity of 3-deazaguanosine within cells.
The mechanism of action of 3-deazaguanosine is complex and multifaceted. Its primary effect stems from its ability to disrupt purine metabolism, particularly by inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanosine nucleotide biosynthesis. [, ] This inhibition leads to a reduction in intracellular guanosine nucleotide pools, ultimately impacting DNA and RNA synthesis and cell proliferation. [, , ] 3-Deazaguanosine can also be incorporated into nucleic acids, potentially disrupting their function and contributing to its biological effects. [] The specific mechanisms and downstream consequences of 3-deazaguanosine action are likely to vary depending on cell type and context, requiring further investigation.
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